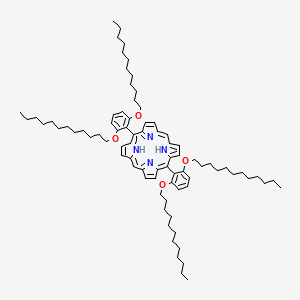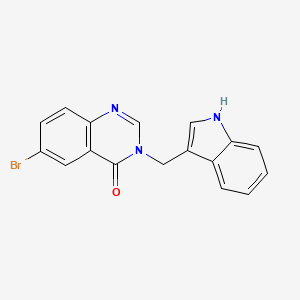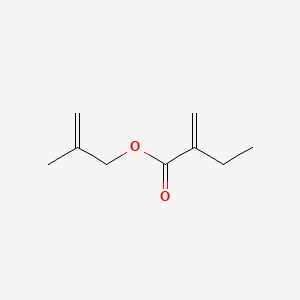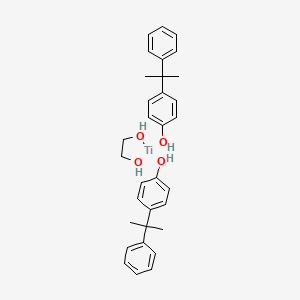
Di(p-cumylphenyl)ethylene titanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(p-cumylphenyl)ethylene titanate is a titanate compound known for its unique chemical properties and applications in various fields. It is a complex organotitanium compound that has garnered attention due to its potential uses in industrial and scientific research. The compound’s structure includes ethylene and cumylphenyl groups bonded to titanium, which imparts specific reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(p-cumylphenyl)ethylene titanate typically involves the reaction of titanium tetrachloride with cumylphenyl ethylene derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and isolation of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Di(p-cumylphenyl)ethylene titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions may involve the conversion of the titanate to lower oxidation states of titanium.
Substitution: The ethylene and cumylphenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of substituted titanate compounds.
科学的研究の応用
Di(p-cumylphenyl)ethylene titanate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism by which Di(p-cumylphenyl)ethylene titanate exerts its effects involves its interaction with molecular targets and pathways. The compound’s titanium center can coordinate with various ligands, facilitating catalytic reactions and enhancing reactivity. The ethylene and cumylphenyl groups contribute to the compound’s stability and functionality, allowing it to participate in diverse chemical processes.
類似化合物との比較
Similar Compounds
- Di(dioctylpyrophosphato)ethylene titanate
- Bis(ethylhexyldiphosphato)ethanediolato titanate
- Titanate coupling agents such as KR-238S and HY-311
Uniqueness
Di(p-cumylphenyl)ethylene titanate stands out due to its specific structural features and reactivity. The presence of cumylphenyl groups provides unique steric and electronic properties, making it suitable for specialized applications in catalysis and material science. Compared to other titanate compounds, it offers distinct advantages in terms of stability and versatility.
特性
CAS番号 |
68443-38-9 |
|---|---|
分子式 |
C32H38O4Ti |
分子量 |
534.5 g/mol |
IUPAC名 |
ethane-1,2-diol;4-(2-phenylpropan-2-yl)phenol;titanium |
InChI |
InChI=1S/2C15H16O.C2H6O2.Ti/c2*1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;3-1-2-4;/h2*3-11,16H,1-2H3;3-4H,1-2H2; |
InChIキー |
QZMHNYKGYDRTFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.C(CO)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
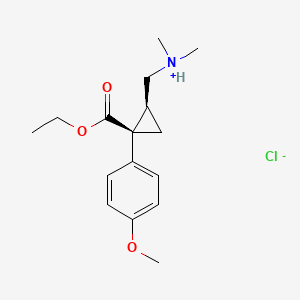
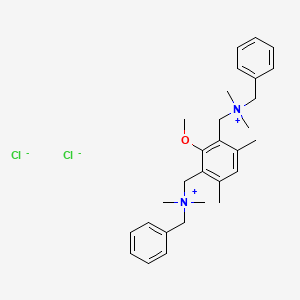
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
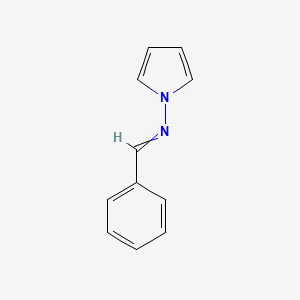
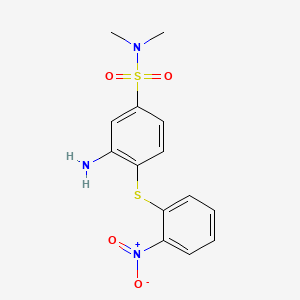
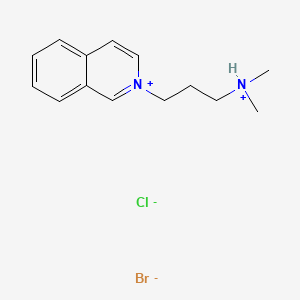
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
